molecular formula C12H13Cl2NO2 B12913449 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-66-7

2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12913449
CAS No.: 81778-66-7
M. Wt: 274.14 g/mol
InChI Key: ZTMOLOVAQWCURR-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is a chemical compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a dichlorobenzyl group attached to an isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2,5-dichlorobenzyl chloride with 4,4-dimethylisoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with proteins and enzymes, potentially inhibiting their activity. The isoxazolidinone ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of both the dichlorobenzyl group and the isoxazolidinone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

81778-66-7

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3

InChI Key

ZTMOLOVAQWCURR-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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